4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Catalog No.
S666655
CAS No.
84547-86-4
M.F
C5H5BrN2O2
M. Wt
205.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

CAS Number

84547-86-4

Product Name

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

IUPAC Name

4-bromo-1-methylpyrazole-3-carboxylic acid

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)

InChI Key

LEEPGDCCHVRYHK-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)O)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)Br

Potential as a Building Block for Drug Discovery:

-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid holds potential as a valuable building block for the synthesis of novel drug candidates due to the presence of several functional groups:

  • Bromo group: The bromine atom can be readily substituted for other functional groups, allowing for the creation of diverse chemical libraries for screening against various drug targets [].
  • Pyrazole ring: The pyrazole ring is a privileged scaffold found in numerous biologically active molecules, including Celebrex, a widely used anti-inflammatory drug [].
  • Carboxylic acid group: The carboxylic acid group can participate in various chemical reactions, enabling the introduction of additional functionalities and influencing the molecule's properties [].

Applications in Medicinal Chemistry:

Research suggests that 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can be a valuable tool in medicinal chemistry for developing new drugs targeting various diseases:

  • Anticonvulsant activity: Studies have explored the potential of this compound and its derivatives as anticonvulsant agents. However, further research is needed to determine their efficacy and mechanism of action [].
  • Anticancer properties: Some studies have investigated the antitumor properties of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid derivatives, with promising results against specific cancer cell lines []. However, more research is required to assess their potential for clinical applications.

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by its pyrazole ring structure. Its molecular formula is C5H5BrN2O2C_5H_5BrN_2O_2, and it has a molecular weight of approximately 205.01 g/mol. The compound features a bromine atom at the 4-position and a carboxylic acid functional group at the 3-position of the pyrazole ring. It has a melting point of 211-213°C and a boiling point of 347.4°C at 760 mmHg, indicating its stability under various conditions .

  • Bromine: Bromine is a moderate irritant and can react with tissues upon contact.
  • Carboxylic acid: Carboxylic acids can cause skin irritation and eye damage.
Typical of carboxylic acids and brominated compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 4-bromo-1-methylpyrazole.
  • Nucleophilic Substitution: The bromine atom can be substituted with nucleophiles, leading to various derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid exhibits biological activity, particularly as an anti-inflammatory and analgesic agent. Its structural features may contribute to its interaction with biological targets, although specific mechanisms and pathways require further investigation. The compound's potential for use in pharmacology is supported by studies showing its effects on various biological systems .

Several methods exist for synthesizing 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid:

  • From Pyrazole Derivatives: Starting from 4-bromo-1-methylpyrazole, reacting with carbon dioxide under pressure can yield the carboxylic acid.
  • Bromination of Pyrazole: Brominating 1-methylpyrazole followed by carboxylation can also produce the desired compound.
  • Multistep Synthesis: Utilizing various reagents and conditions, including the use of protecting groups, can facilitate the synthesis of this compound from simpler precursors.

These methods illustrate the compound's accessibility for research and industrial applications .

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid finds applications in:

  • Pharmaceutical Development: As a potential lead compound for developing new anti-inflammatory or analgesic drugs.
  • Chemical Research: Used in studies related to heterocyclic chemistry and reaction mechanisms.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

The compound's diverse applications underscore its significance in both medicinal and agricultural chemistry .

Interaction studies involving 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with proteins involved in inflammatory pathways, although detailed mechanisms remain under exploration. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Here are some notable examples:

Compound NameSimilarity IndexKey Features
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate0.92Methyl ester derivative
4-Bromo-1H-pyrazole-3-carboxylic acid0.91Lacks methyl group at the 1-position
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate0.89Ethyl ester derivative
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde0.85Contains an aldehyde group
Methyl 4-bromo-1H-pyrazole-3-carboxylate0.83Another ester derivative
1-Methyl-1H-pyrazole-3-carboxylic acid0.77Lacks bromine substitution

These compounds illustrate the structural diversity within the pyrazole family while highlighting the unique features of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, particularly its bromine substitution and carboxylic acid functionality, which may influence its biological activity and chemical reactivity .

IUPAC Naming Conventions and Alternative Nomenclature

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid represents a heterocyclic organic compound with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-bromo-1-methylpyrazole-3-carboxylic acid [1]. The compound is identified by Chemical Abstracts Service registry number 84547-86-4 [1] [2].

Alternative nomenclature systems recognize this compound under several designations, including 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-methyl- and 4-Bromo-1-methyl-3-pyrazolecarboxylic acid [3]. The structural identification key InChI designation is LEEPGDCCHVRYHK-UHFFFAOYSA-N, providing a unique computational identifier for database searches [1] [4]. The simplified molecular-input line-entry system representation is CN1C=C(C(=N1)C(=O)O)Br, which describes the complete molecular connectivity [1] [4].

Structural Isomerism Considerations

The pyrazole ring system exhibits positional isomerism based on the location of the carboxylic acid group and the bromine substituent [5]. Structural analysis reveals that 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid can exist alongside related isomers including 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid, where the carboxylic acid group occupies the 5-position rather than the 3-position [5]. Additional structural variants include 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, demonstrating the versatility of substitution patterns within the pyrazole framework [5].

The five-membered pyrazole ring contains two adjacent nitrogen atoms, with the methyl group attached to the nitrogen at position 1 [3]. This N-methylation pattern distinguishes the compound from its unsubstituted pyrazole analogs and influences both electronic distribution and steric interactions within the molecular structure [3]. The bromine atom occupies position 4 of the pyrazole ring, providing an electron-withdrawing effect that modulates the overall electronic character of the heterocycle [3].

Bond Angles and Molecular Geometry

The pyrazole ring adopts a planar configuration characteristic of aromatic five-membered heterocycles [6] [7]. Crystallographic studies of related pyrazole derivatives demonstrate that the five-membered ring maintains planarity with maximum atomic deviations typically less than 0.017 Å from the mean plane [7]. The nitrogen atoms within the pyrazole ring exhibit minimal deviation from planarity, with reported deviations of approximately -0.0004 Å to -0.0005 Å in analogous structures [6].

The carboxylic acid functional group exhibits trigonal planar geometry around the carboxyl carbon atom, with bond angles of approximately 120° [8] [9]. This geometric arrangement results from sp² hybridization of the carboxyl carbon, which forms bonds lying in a single plane [8]. The carbon-oxygen double bond and the carbon-hydroxyl single bond maintain the characteristic trigonal planar structure typical of carboxylic acid groups [9].

Dihedral angle measurements in related pyrazole carboxylic acid derivatives indicate that substituents can significantly influence molecular conformation [10] [6]. The orientation of the carboxylic acid group relative to the pyrazole ring plane affects intermolecular interactions and crystal packing arrangements [10]. The presence of the bromine substituent introduces additional steric considerations that influence the overall molecular geometry and potential conformational preferences [3].

Physical Constants and Properties

Melting Point and Thermal Stability Parameters

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid exhibits a melting point range of 211-213°C [11] [2]. The compound demonstrates significant thermal stability under standard laboratory conditions, with a predicted boiling point of 347.4 ± 27.0°C at standard atmospheric pressure [2]. These thermal parameters reflect the strong intermolecular interactions arising from hydrogen bonding capabilities of the carboxylic acid group and the aromatic character of the pyrazole ring system [2].

The thermal stability profile indicates that the compound remains stable at typical storage temperatures, with recommended storage conditions of 2-8°C to maintain long-term chemical integrity [2]. The relatively high melting point compared to simple pyrazole derivatives demonstrates the influence of both the carboxylic acid functionality and the bromine substituent on intermolecular forces [2]. Thermal decomposition studies suggest that the compound maintains structural integrity up to temperatures approaching its melting point [2].

Solubility Profile in Various Solvents

The solubility characteristics of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid reflect the dual nature of its hydrophilic carboxylic acid group and lipophilic aromatic structure [3]. The compound demonstrates enhanced solubility in polar solvents due to the hydrogen bonding capacity of the carboxylic acid functional group [3]. Dimethyl sulfoxide serves as an effective solvent for dissolution, supporting its use in analytical and synthetic applications [12].

The carboxylic acid group enables formation of hydrogen bonds with protic solvents, significantly enhancing solubility in alcoholic media compared to non-polar organic solvents [3]. The predicted acid dissociation constant value of 2.70 ± 0.10 indicates moderate acidity, influencing pH-dependent solubility behavior in aqueous systems [2]. Solubility studies demonstrate that the compound exhibits limited water solubility due to the hydrophobic contributions of the brominated pyrazole ring [13].

Crystallographic Data Analysis

Crystal structure investigations of related pyrazole carboxylic acid derivatives provide insights into the solid-state organization of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid [14] [15] [16]. The compound crystallizes with intermolecular hydrogen bonding networks involving the carboxylic acid functional groups [16]. These hydrogen bonding interactions typically form dimeric or polymeric chain structures that stabilize the crystal lattice [16].

The crystal packing arrangements demonstrate the importance of oxygen-hydrogen⋯oxygen hydrogen bonds in determining solid-state structure [16]. Additional weak interactions, including carbon-hydrogen⋯nitrogen and carbon-hydrogen⋯fluorine contacts in related compounds, contribute to three-dimensional molecular packing [16]. The relative contribution of different intermolecular interactions to the crystal structure indicates that hydrogen-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen interactions account for approximately 70% of the crystal surface contacts [16].

Crystallographic analysis reveals that the molecular conformation in the solid state may differ from gas-phase structures due to intermolecular packing forces [15]. The formation of ring motifs through hydrogen bonding creates characteristic patterns that influence physical properties such as melting point and solubility [16]. Density measurements indicate a calculated density of 1.93 g/cm³, reflecting the compact packing arrangement facilitated by intermolecular interactions [11] [2].

Spectroscopic Identification Markers

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural identification of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid through characteristic chemical shift patterns [17] [18]. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the methyl group attached to the pyrazole nitrogen, typically appearing as a singlet around 3.2-3.8 ppm [19]. The aromatic proton on the pyrazole ring produces a characteristic signal in the downfield region between 7.0-8.0 ppm [20] [19].

The carboxylic acid proton generates a distinctive broad signal around 12-13 ppm when present in non-deuterated solvents, though this signal may not be observed if the compound undergoes proton exchange or deprotonation [19]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carboxylic acid carbon resonance at approximately 170 ppm, characteristic of carboxyl groups [19]. The aromatic carbons of the pyrazole ring appear in the typical aromatic region between 100-160 ppm, with the brominated carbon showing characteristic downfield shifts [20].

The nuclear magnetic resonance spectral data enables unambiguous identification of the compound and differentiation from structural isomers [18]. Integration patterns and coupling constants provide additional confirmation of the substitution pattern on the pyrazole ring [20]. The methyl group signal integration relative to aromatic protons confirms the 1:1 stoichiometric relationship expected for this structure [19].

Infrared Spectroscopy Signature Bands

Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic markers for 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid [21] . The carboxylic acid functional group produces a strong carbonyl stretching vibration around 1700 cm⁻¹, which represents one of the most diagnostic features of the infrared spectrum [19] . This carbonyl absorption frequency may vary slightly depending on intermolecular hydrogen bonding interactions in the solid state or solution [21].

The broad absorption bands characteristic of carboxylic acid groups appear with peaks around 2450 cm⁻¹ and 1900 cm⁻¹, reflecting the complex hydrogen bonding patterns typical of carboxyl functionalities [21]. Oxygen-hydrogen in-plane deformation vibrations occur in the region of 1340-1300 cm⁻¹, while carbon-oxygen stretching vibrations appear between 1310-1260 cm⁻¹ [21]. These frequencies provide confirmatory evidence for the presence of the carboxylic acid group [21].

The aromatic character of the pyrazole ring generates characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region below 1500 cm⁻¹ . The presence of the bromine substituent influences the overall vibrational pattern, though specific carbon-bromine stretching frequencies may overlap with other vibrational modes . The combination of these spectroscopic features provides a unique infrared fingerprint for structural identification .

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid reveals characteristic fragmentation patterns that enable structural elucidation and molecular weight confirmation [4] [24]. The molecular ion peak appears at m/z 205 (for ⁷⁹Br) and 207 (for ⁸¹Br), reflecting the characteristic isotope pattern of bromine-containing compounds [4]. This isotopic distribution provides immediate confirmation of bromine presence within the molecular structure [24].

Common fragmentation pathways include loss of the carboxylic acid group, producing fragment ions corresponding to the loss of 45 mass units (COOH) [24]. The loss of carbon dioxide from the carboxyl group generates fragments at m/z values corresponding to the molecular ion minus 44 mass units [24]. Additional fragmentation may occur through loss of the methyl group, producing ions at molecular weight minus 15 mass units [24].

The pyrazole ring system demonstrates characteristic stability under electron impact conditions, often appearing as a base peak or prominent ion in the mass spectrum [24]. Alpha cleavage adjacent to the nitrogen atoms may produce characteristic fragment ions that aid in structural confirmation [24]. The combination of molecular ion confirmation and characteristic fragmentation patterns provides definitive mass spectrometric identification of the compound [24].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid reveals electronic transitions characteristic of the pyrazole chromophore system [25]. The compound exhibits maximum absorption around 203-206 nm, consistent with π→π* transitions within the aromatic pyrazole ring [25]. The absorption intensity and wavelength maximum reflect the electronic nature of the heterocyclic system and the influence of substituents on the electronic structure [25].

The presence of the bromine substituent and carboxylic acid group modulates the electronic transitions compared to unsubstituted pyrazole derivatives [25]. The compound demonstrates very low absorption capacity beyond 240 nm, indicating minimal photochemical activity under atmospheric radiation conditions [25]. This spectroscopic behavior suggests that the compound exhibits stability toward photodegradation under normal lighting conditions [25].

Esterification Pathways and Kinetics

The carboxylic acid functional group in 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid exhibits characteristic esterification behavior following established mechanisms [1] [2]. The Fischer esterification represents the primary pathway for ester formation, proceeding through a six-step mechanism involving protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) [1].

The initial step involves protonation of the carbonyl oxygen by acid catalyst, generating an oxonium ion that enhances the electrophilicity of the carbonyl carbon [1] [2]. This activation facilitates nucleophilic attack by alcohol molecules, forming tetrahedral intermediates characteristic of nucleophilic acyl substitution [1]. The mechanism proceeds through proton transfer sequences that ultimately generate water as a leaving group, driving the equilibrium toward ester formation [1] [2].

Kinetic studies demonstrate that esterification rates depend significantly on steric factors and electronic effects [3] [4]. Primary alcohols react most rapidly with 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, while tertiary alcohols exhibit slower reaction rates due to steric hindrance [5]. The presence of the electron-withdrawing bromine substituent at the 4-position of the pyrazole ring influences the electronic density at the carboxyl carbon, potentially affecting reaction kinetics [6] [7].

Temperature dependence follows Arrhenius behavior, with reaction rate constants increasing exponentially with temperature in the range of 303.15-423.15 K [3]. Equilibrium constants for esterification reactions can be predicted using formation properties and thermodynamic models, showing excellent correlation with experimental values [3].

Amidation Reaction Profiles

Amidation of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid follows nucleophilic acyl substitution mechanisms similar to esterification but with distinct kinetic and thermodynamic profiles [8] [9] [10]. Direct reaction with amines requires activation through coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) [10] [11].

The mechanism involves initial formation of an activated carboxylic acid intermediate through coupling with the reagent, followed by nucleophilic attack by the amine [11]. This two-step process circumvents the acid-base reaction that would otherwise occur between carboxylic acids and amines, forming unreactive ammonium salts [10].

Alternative methods include conversion to acid chlorides followed by aminolysis, which provides more reactive electrophiles for amide formation [12]. The use of boron-mediated amidation reactions has shown promise, with B(OCH₂CF₃)₃ demonstrating effectiveness as an amidation reagent under mild conditions [9].

Kinetic profiles indicate that amidation reactions generally proceed more slowly than esterification due to the lower nucleophilicity of nitrogen compared to oxygen [10]. The presence of the pyrazole ring system may influence reaction rates through electronic effects and potential coordination interactions with metal-based coupling reagents [13].

Decarboxylation Mechanisms

Decarboxylation of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid follows mechanisms dependent on the presence of activating groups and reaction conditions [14] [15] [16]. Standard carboxylic acids resist decarboxylation due to the high energy required for carbocation formation [15] [16].

The primary decarboxylation pathway involves a concerted six-membered transition state when β-carbonyl groups are present [14] [15]. However, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid lacks such activating groups in the β-position, making thermal decarboxylation unlikely under normal conditions [16].

Metal-catalyzed decarboxylation represents an alternative pathway, particularly with copper compounds that can facilitate decarboxylation through carboxylate complex intermediates [16]. Transition metal catalysts can treat aryl carboxylates as aryl anion synthons in decarboxylative cross-coupling reactions [16].

Under basic conditions, decarboxylation may proceed through carboxylate formation followed by loss of carbon dioxide, but this pathway requires stabilization of the resulting carbanion [17]. The pyrazole ring system may provide some stabilization through resonance effects, though this would be limited without additional electron-withdrawing groups [16].

Pyrazole Ring Reactivity

Electrophilic Substitution Patterns

The pyrazole ring in 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid exhibits characteristic electrophilic substitution patterns influenced by the electronic distribution within the heterocyclic system [18] [19] [20]. Electrophilic attack occurs preferentially at the C4 position due to the electron-rich nature of this carbon atom [18] [19].

The electron density distribution in pyrazoles shows C4 as the most electron-rich position, while C3 and C5 positions are relatively electron-deficient due to the presence of two nitrogen atoms [18] [21]. This electronic arrangement directs electrophiles toward the C4 carbon, which already bears a bromine substituent in this compound [18].

Common electrophilic substitution reactions include nitration, halogenation, and sulfonylation [18] [20]. The presence of the carboxylic acid group at the C3 position and the bromine at C4 may influence the regioselectivity of further substitutions [18]. The methyl group at N1 provides additional electron density to the ring system [19].

Mechanistic pathways proceed through addition-elimination sequences characteristic of aromatic substitution [18]. The intermediate carbocation is stabilized by the aromatic character of the pyrazole ring, though the degree of stabilization is lower than in benzene due to the presence of nitrogen atoms [18] [19].

Nucleophilic Attack Susceptibility

Nucleophilic substitution in pyrazole rings occurs preferentially at electron-deficient positions, primarily C3 and C5 [18] [19] [21]. The presence of the carboxylic acid group at C3 in 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid provides an electron-withdrawing effect that may influence nucleophilic substitution patterns [21].

The pyridine-like nitrogen at position 2 contributes to the electron deficiency at adjacent carbons, making these positions susceptible to nucleophilic attack [18] [21]. However, the specific substitution pattern in this compound, with the carboxylic acid occupying the C3 position, limits nucleophilic substitution at this site [18].

Nucleophilic substitution typically requires good leaving groups such as halogens, nitro groups, or other electron-withdrawing substituents [18] [22]. The bromine at C4 represents a potential leaving group for nucleophilic substitution reactions [22] [23]. Studies on related pyrazole systems demonstrate that nucleophilic displacement can occur under appropriate conditions [22] [23].

The mechanism follows addition-elimination pathways similar to other aromatic systems, with formation of anionic intermediates stabilized by the electron-withdrawing effects of the nitrogen atoms and substituents [18] [21]. The reaction conditions, including temperature, solvent, and nucleophile strength, significantly influence the reaction rates and outcomes [22].

Ring Opening Conditions and Products

Ring opening of pyrazole systems represents a less common but mechanistically important transformation [24] [25] [26]. The pyrazole ring demonstrates remarkable stability under most reaction conditions due to its aromatic character [25].

Specific conditions that can promote ring opening include strong bases, which may deprotonate the C3 position and initiate ring fragmentation [21] [25]. Photochemical conditions have been reported to induce ring opening in certain pyrazole derivatives [24]. The presence of electron-withdrawing groups such as the carboxylic acid functionality may influence the susceptibility to ring opening [24].

Computational studies suggest that ring opening pathways involve breaking of carbon-nitrogen bonds, with the specific pathway depending on the substitution pattern and reaction conditions [25]. The products of ring opening typically include linear compounds derived from the original ring substituents [24] [26].

In the case of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, ring opening would be expected to generate products containing the bromine, methyl, and carboxylic acid functionalities in a linear arrangement [24]. However, the specific products would depend strongly on the reaction conditions and the presence of other reactive species [25].

Bromide Substitution Chemistry

Cross-Coupling Reaction Applications

The bromine substituent at the C4 position of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid serves as an excellent leaving group for various cross-coupling reactions [27] [28] [29]. Palladium-catalyzed cross-coupling reactions represent the most widely employed methodology for carbon-carbon bond formation involving aryl bromides [27] [28].

Suzuki-Miyaura coupling with boronic acids or boronate esters provides access to arylated pyrazole derivatives [27] [21]. The reaction proceeds through oxidative addition of the aryl bromide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond [27] [28]. Reaction conditions typically involve palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf), bases like potassium carbonate or cesium carbonate, and polar aprotic solvents [27].

Stille coupling with organostannanes offers an alternative pathway for carbon-carbon bond formation [27]. This reaction is particularly useful for coupling with vinyl and aryl stannanes under mild conditions [27]. The tolerance for various functional groups makes this approach suitable for complex synthetic sequences [27].

Negishi coupling with organozinc reagents provides another viable pathway, particularly for coupling with alkyl groups [27]. The reaction conditions are generally milder than many other cross-coupling methods, making it suitable for sensitive substrates [27].

Halogen Exchange Methodologies

Halogen exchange reactions offer pathways to modify the halogen substituent in 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid [30] [31] [32]. Copper-catalyzed halogen exchange, analogous to the aromatic Finkelstein reaction, enables conversion of bromides to iodides using copper(I) iodide catalyst systems [31].

The reaction mechanism involves coordination of the aryl bromide to copper, followed by halogen exchange with iodide salts [31]. Diamine ligands such as 1,2- and 1,3-diamines enhance the catalytic activity and selectivity [31]. Reaction conditions typically employ sodium iodide as the halide source in solvents such as dioxane, n-butanol, or n-pentanol [31].

Lithium-halogen exchange represents another important methodology, particularly for generating organolithium intermediates [30] [32]. This reaction proceeds rapidly at low temperatures and provides access to highly reactive organometallic species [32]. The resulting organolithium compounds can undergo further reactions with electrophiles to introduce new functional groups [30].

Halogen dance reactions may occur under certain conditions, involving migration of halogen substituents around the ring [30]. These rearrangements typically require strong basic conditions and can lead to unexpected regioisomers [30].

Metal-Catalyzed Transformations

Metal-catalyzed transformations of the bromide substituent extend beyond simple cross-coupling reactions to include various functionalization processes [33] [34] [35]. Carbonylation reactions enable insertion of carbon monoxide to form carbonyl-containing products such as carboxylic acids, esters, and amides [33] [34].

Copper-catalyzed reactions provide access to various transformations under mild conditions [33] [31]. The combination of copper and iron catalysts has proven effective for carbonylative transformations of alkyl bromides [33]. These reactions typically require carbon monoxide atmosphere and appropriate ligand systems [33] [34].

Nickel-catalyzed reactions offer complementary reactivity patterns, particularly for challenging substrates [35] [36]. Nickel catalysts can promote various transformations including cross-coupling, carbonylation, and C-H activation reactions [35] [36]. The choice of ligands significantly influences the reaction outcomes and selectivity [36].

Photoredox catalysis combined with transition metal catalysis has emerged as a powerful methodology for bromide transformations [35]. These dual catalytic systems enable reactions under mild conditions with visible light activation [35].

Computational Analysis of Reaction Mechanisms

Density Functional Theory Studies

Density Functional Theory (DFT) calculations provide detailed insights into the electronic structure and reactivity of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid [37] [38] [39]. DFT methods enable accurate prediction of molecular geometries, electronic properties, and reaction pathways with reasonable computational cost [38] [39].

Common functional choices for pyrazole systems include B3LYP, M06-2X, and ωB97XD, each offering different balances of accuracy and computational efficiency [38] [40] [39]. Basis sets such as 6-31G(d,p) and 6-311++G(d,p) provide adequate description of the electronic structure for most applications [38] [40].

Electronic density distribution calculations reveal the electron-rich and electron-poor regions of the molecule, explaining the observed reactivity patterns [21] [39]. The electron density at the C4 position correlates with the electrophilic substitution preference observed experimentally [21]. Similarly, the electron deficiency at C3 and C5 positions explains the nucleophilic substitution patterns [21].

Frontier molecular orbital (FMO) analysis provides insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions [13]. These calculations help predict reactivity toward electrophiles and nucleophiles based on orbital overlap considerations [13].

Transition State Modeling

Transition state calculations enable detailed understanding of reaction mechanisms and energy barriers [41] [42] [43]. Modern computational methods can locate transition states with high accuracy, providing structures and energies for the highest energy points along reaction pathways [41] [42].

Machine learning approaches have been developed to predict transition state structures rapidly, reducing computational time from hours to seconds [41] [43]. These methods use training datasets derived from quantum chemistry calculations to generate reliable initial guesses for transition state optimizations [42] [43].

For esterification reactions of carboxylic acids, transition state calculations reveal the detailed geometry changes during the formation and breaking of bonds [40]. The calculated activation energies correlate well with experimental kinetic data when solvent effects are properly accounted for [40].

Automated reaction pathway determination tools such as autodE can generate complete reaction profiles from simple molecular representations [44] [45]. These methods account for conformational sampling of both minima and transition states, providing comprehensive mechanistic information [44] [45].

Reaction Energy Profiles

Computational reaction energy profiles provide quantitative information about thermodynamic and kinetic feasibility of various reaction pathways [46] [44] [47]. These profiles plot energy changes along reaction coordinates, identifying intermediates, transition states, and overall reaction energetics [46].

For 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, energy profiles can compare different reaction pathways such as electrophilic versus nucleophilic substitution [48] [47]. The calculations help identify the most favorable reaction conditions and predict selectivity patterns [48].

Temperature effects on reaction profiles can be incorporated through thermodynamic corrections, enabling prediction of reaction behavior across different temperature ranges [3]. Solvent effects significantly influence energy profiles and can be included through implicit solvation models or explicit solvent calculations [48] [47].

The accuracy of computed energy profiles depends on the level of theory employed, with higher-level methods generally providing better agreement with experimental data [39]. Hybrid DFT functionals typically offer good compromise between accuracy and computational cost for organic molecules [39] [49].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Dates

Last modified: 08-15-2023

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